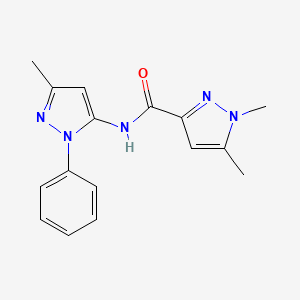![molecular formula C15H17FN4OS B6537561 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021254-33-0](/img/structure/B6537561.png)
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide, also known as N-6-Fluoro-3-pyridazin-2-yl-dimethylsulfanilamide, is a novel compound with a wide range of applications in biochemistry and physiology. It has been widely studied in recent years due to its unique properties and potential therapeutic effects. This compound has been the subject of a number of studies focusing on its synthesis method, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
科学的研究の応用
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been studied extensively in recent years due to its potential therapeutic effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. Additionally, this compound has been studied for its potential applications in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs.
作用機序
The exact mechanism of action of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide is still not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, it has been suggested that this compound may act as an antioxidant, inhibiting the production of reactive oxygen species, as well as having anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to be effective in the treatment of a variety of diseases, including diabetes, cancer, and cardiovascular diseases.
実験室実験の利点と制限
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its ability to inhibit the enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the main limitations of using this compound is its potential toxicity, which can be a concern when conducting laboratory experiments.
将来の方向性
The potential applications of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide are still being explored. Some potential future directions for research include exploring its use in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand its mechanism of action, and to explore its potential toxicity when used in laboratory experiments. Finally, further studies are needed to explore its potential therapeutic effects in the treatment of a variety of diseases.
合成法
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide can be synthesized from a variety of starting materials, including 3-fluorobenzamide, pyridazin-3-ylmethylsulfanyl, and dimethylamine. The synthesis involves a two-step process, with the first step involving the reaction of 3-fluorobenzamide with pyridazin-3-ylmethylsulfanyl, yielding a compound known as 3-fluoro-2-pyridazin-3-ylmethylsulfanylbenzamide. This compound is then reacted with dimethylamine, yielding the desired compound.
特性
IUPAC Name |
N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-20(2)8-9-22-14-7-6-13(18-19-14)17-15(21)11-4-3-5-12(16)10-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAKSKSGIHSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537481.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6537482.png)

![methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6537511.png)
![4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537512.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)
![4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537531.png)
![4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537534.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537539.png)
![4-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537541.png)
![4-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6537546.png)
![N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537552.png)
![N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B6537565.png)
![2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B6537566.png)